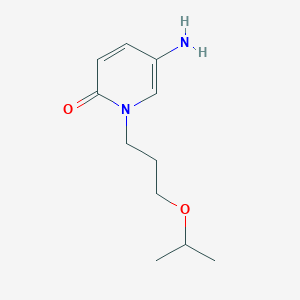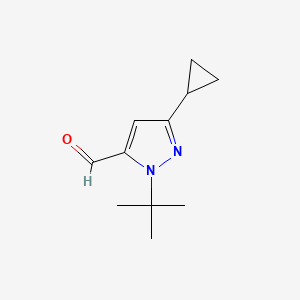
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde is a chemical compound with the molecular formula C11H16N2O. It is a member of the pyrazole family, which is known for its diverse biological activities and applications in various fields of science and industry. This compound is characterized by the presence of a tert-butyl group, a cyclopropyl group, and a pyrazole ring with an aldehyde functional group.
準備方法
The synthesis of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of tert-butyl hydrazine with cyclopropyl ketone to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring, followed by oxidation to introduce the aldehyde group. The reaction conditions typically involve the use of organic solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization and oxidation steps .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other functional groups. Common reagents for these reactions include halogens, nitrating agents, and sulfonating agents.
Condensation: The aldehyde group can participate in condensation reactions with amines or hydrazines to form imines or hydrazones, respectively.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid, while reduction yields 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-methanol .
科学的研究の応用
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands. Its pyrazole ring is a common motif in bioactive molecules, and modifications to its structure can lead to the discovery of new drugs and therapeutic agents.
Medicine: Research on this compound has shown potential in the development of anti-inflammatory, antimicrobial, and anticancer agents. Its ability to interact with biological targets makes it a valuable candidate for drug discovery and development.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
作用機序
The mechanism of action of 1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. The pyrazole ring can bind to enzymes and receptors, inhibiting their activity or modulating their function. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. These interactions can result in the inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of cellular processes .
類似化合物との比較
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carbaldehyde can be compared with other similar compounds, such as:
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-carboxylic acid: This compound is the oxidized form of the aldehyde and has similar chemical properties but different reactivity due to the presence of the carboxylic acid group.
1-tert-butyl-3-cyclopropyl-1H-pyrazole-5-methanol: This compound is the reduced form of the aldehyde and has different chemical properties and reactivity due to the presence of the alcohol group.
1-tert-butyl-3-cyclopropyl-1H-pyrazole: This compound lacks the aldehyde group and has different chemical properties and reactivity. It serves as a precursor for the synthesis of the aldehyde and other derivatives.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications. Its structure provides a balance between stability and reactivity, making it a valuable compound in scientific research and industrial applications .
特性
分子式 |
C11H16N2O |
|---|---|
分子量 |
192.26 g/mol |
IUPAC名 |
2-tert-butyl-5-cyclopropylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H16N2O/c1-11(2,3)13-9(7-14)6-10(12-13)8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChIキー |
PRVHSTGATYYVPB-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)N1C(=CC(=N1)C2CC2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


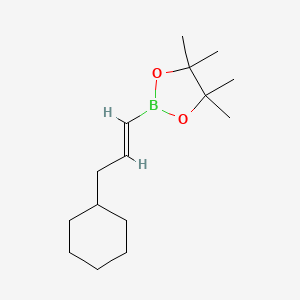
![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
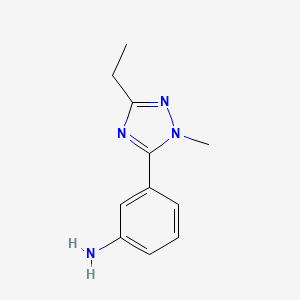
![2-[3-(Hydroxymethyl)pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B13491745.png)

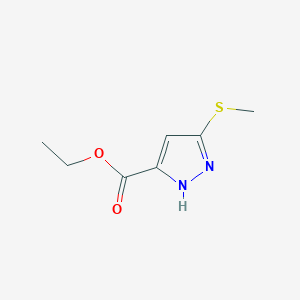
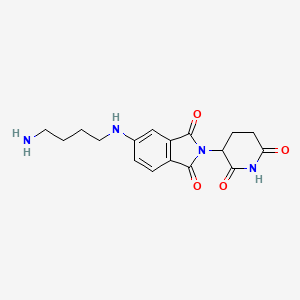
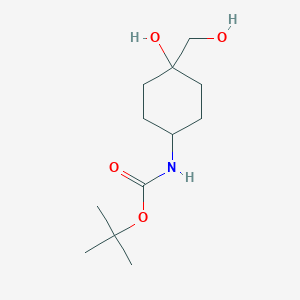
![rac-(3aR,4S,9bS)-6,9-bis(methoxycarbonyl)-3H,3aH,4H,5H,9bH-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B13491798.png)
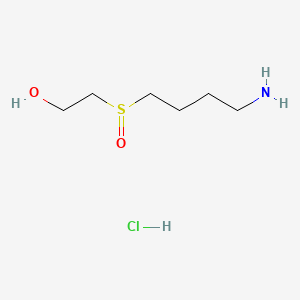

![1-Methyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione hydrochloride](/img/structure/B13491818.png)
![tert-butyl N-{2-[4-(pyrrolidin-2-yl)-1H-1,2,3-triazol-1-yl]ethyl}carbamate](/img/structure/B13491824.png)
